3-(1-methylpiperidin-2-yl)-1H-indole
Description
3-(1-Methylpiperidin-2-yl)-1H-indole is a heterocyclic compound featuring an indole scaffold fused with a methyl-substituted piperidine moiety. This compound is part of a broader class of indole derivatives studied for their diverse biological activities, including interactions with neurotransmitter systems and enzyme inhibition .
Synthetic routes for related compounds, such as enantiomerically pure 3-(piperidin-3-yl)-1H-indoles, involve diastereomer separation via chiral reagents (e.g., (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide) followed by hydrogenolysis . The absolute configuration of substituents on the piperidine ring significantly impacts biological activity, as demonstrated in studies of BACE1 inhibitors and serotonin receptor ligands .
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
3-(1-methylpiperidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-16-9-5-4-8-14(16)12-10-15-13-7-3-2-6-11(12)13/h2-3,6-7,10,14-15H,4-5,8-9H2,1H3 |
InChI Key |
PMHSDJMJLWDONS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methylpiperidin-2-yl)-1H-indole typically involves the reaction of indole with 1-methylpiperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the indole, followed by the addition of 1-methylpiperidine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperidin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the piperidine nitrogen using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: N-alkylated or N-acylated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(1-methylpiperidin-2-yl)-1H-indole is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel heterocyclic compounds with potential biological activities .
Biology
In biological research, this compound is studied for its interactions with various biological targets. It has shown potential as a ligand for certain receptors, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its pharmacological properties. It has been investigated for its potential use in treating neurological disorders due to its ability to interact with neurotransmitter receptors .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-(1-methylpiperidin-2-yl)-1H-indole involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Pharmacological Activity
Key Structural Variations :
- Piperidine Ring Position : Replacing the 1-methylpiperidin-2-yl group with a 1-methylpiperidin-4-yl moiety (e.g., 3-(piperidin-4-yl)-1H-indole) alters binding affinity to targets like the 5-HT1A receptor and serotonin transporter (SERT). Such modifications aim to mimic serotonin’s pharmacophore, enhancing dual-target activity .
Data Tables
Table 1: Structural and Pharmacological Comparison of Indole-Piperidine Derivatives
Key Research Findings
- Stereochemical Impact : (R)-3-(Piperidin-3-yl)-1H-indole exhibits higher BACE1 inhibitory activity than its (S)-enantiomer, emphasizing the role of absolute configuration in drug design .
- Cross-Reactivity: 3-(1-Naphthoyl)-1H-indole shows low 2D similarity (0.455) to JWH-018 metabolites but still cross-reacts in immunoassays, suggesting non-structural factors influence detection .
Biological Activity
3-(1-methylpiperidin-2-yl)-1H-indole is a synthetic organic compound belonging to the indole class, characterized by its unique piperidine substitution. This structural feature contributes significantly to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The compound's structure consists of a bicyclic indole core fused with a piperidine ring. The presence of the piperidine moiety is crucial as it influences the compound's pharmacokinetic properties and biological interactions. Variations in substituents on the piperidine ring can lead to significant differences in receptor binding affinity and metabolic stability, which are essential for drug development.
Antimicrobial Properties
Research has demonstrated that indole derivatives, including this compound, exhibit diverse biological activities. Notably, some studies have reported its potential as an antimicrobial agent. For instance, compounds structurally related to this indole have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL . This suggests that this compound and its analogs could be explored further for their antibacterial properties.
Interaction with Serotonin Receptors
The compound is also noted for its interaction with serotonin receptors. Certain piperidinylindoles have been identified as agonists at serotonin 5-HT receptors, specifically 5-HT1A and 5-HT2 receptors . These interactions are relevant for developing treatments for various neurological disorders, including anxiety and depression.
Case Studies and Research Findings
Several studies have investigated the biological activity of related indole compounds, providing insights into the potential applications of this compound:
- Antimicrobial Activity : In a study focusing on indole-imidazole derivatives, compounds similar to this compound were evaluated for their antimicrobial properties against MRSA and Cryptococcus neoformans. Results indicated promising activity with certain derivatives exhibiting low MIC values .
- Serotonin Receptor Modulation : Research into piperidine-containing indoles revealed that they could modulate serotonin pathways, which are critical in treating mood disorders . The ability to selectively target these receptors could position this compound as a candidate for further pharmacological exploration.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Primary Activity |
|---|---|---|
| 1-(3-Methylpiperidin-1-yl)methylindole | Piperidine ring attached to indole | Potential CNS activity |
| JWH-018 | Naphthoylindole derivative | Cannabinoid receptor agonist |
| AB-FUBINACA | Indole-based structure with fluorobenzyl | Cannabinoid receptor agonist |
| UR-144 | Indazole derivative with cyclopropyl group | Cannabinoid receptor agonist |
This table highlights how variations in substituent patterns can lead to different biological activities, underscoring the importance of structural modifications in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
